molecular formula C22H16O6 B14403262 4-({4-[(Benzyloxy)carbonyl]benzoyl}oxy)benzoic acid CAS No. 89367-68-0

4-({4-[(Benzyloxy)carbonyl]benzoyl}oxy)benzoic acid

Cat. No.: B14403262
CAS No.: 89367-68-0
M. Wt: 376.4 g/mol
InChI Key: AQRNHHRCGAKGOJ-UHFFFAOYSA-N
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Description

4-({4-[(Benzyloxy)carbonyl]benzoyl}oxy)benzoic acid is a complex organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of benzyloxycarbonyl and benzoyloxy groups attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.

Properties

CAS No.

89367-68-0

Molecular Formula

C22H16O6

Molecular Weight

376.4 g/mol

IUPAC Name

4-(4-phenylmethoxycarbonylbenzoyl)oxybenzoic acid

InChI

InChI=1S/C22H16O6/c23-20(24)16-10-12-19(13-11-16)28-22(26)18-8-6-17(7-9-18)21(25)27-14-15-4-2-1-3-5-15/h1-13H,14H2,(H,23,24)

InChI Key

AQRNHHRCGAKGOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[(Benzyloxy)carbonyl]benzoyl}oxy)benzoic acid typically involves the benzylation of 4-hydroxybenzoic acid with benzyl bromide. This reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetone . The reaction conditions include heating the mixture to reflux temperature to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-({4-[(Benzyloxy)carbonyl]benzoyl}oxy)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Brominated benzoic acid derivatives.

Scientific Research Applications

4-({4-[(Benzyloxy)carbonyl]benzoyl}oxy)benzoic acid is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-({4-[(Benzyloxy)carbonyl]benzoyl}oxy)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The benzyloxycarbonyl and benzoyloxy groups can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity . The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({4-[(Benzyloxy)carbonyl]benzoyl}oxy)benzoic acid is unique due to the presence of both benzyloxycarbonyl and benzoyloxy groups, which provide distinct chemical reactivity and biological activity compared to other similar compounds. This dual functionality allows for versatile applications in various research fields.

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